

IUPAC name for Methyl 3-(3-pyridyl)propionate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-(3-pyridyl)propionate**

Cat. No.: **B1313091**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-(3-pyridyl)propionate**

This technical guide provides a comprehensive overview of **Methyl 3-(3-pyridyl)propionate**, also known by its IUPAC name, Methyl 3-(pyridin-3-yl)propanoate. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, spectroscopic analysis, and potential applications.

Chemical and Physical Properties

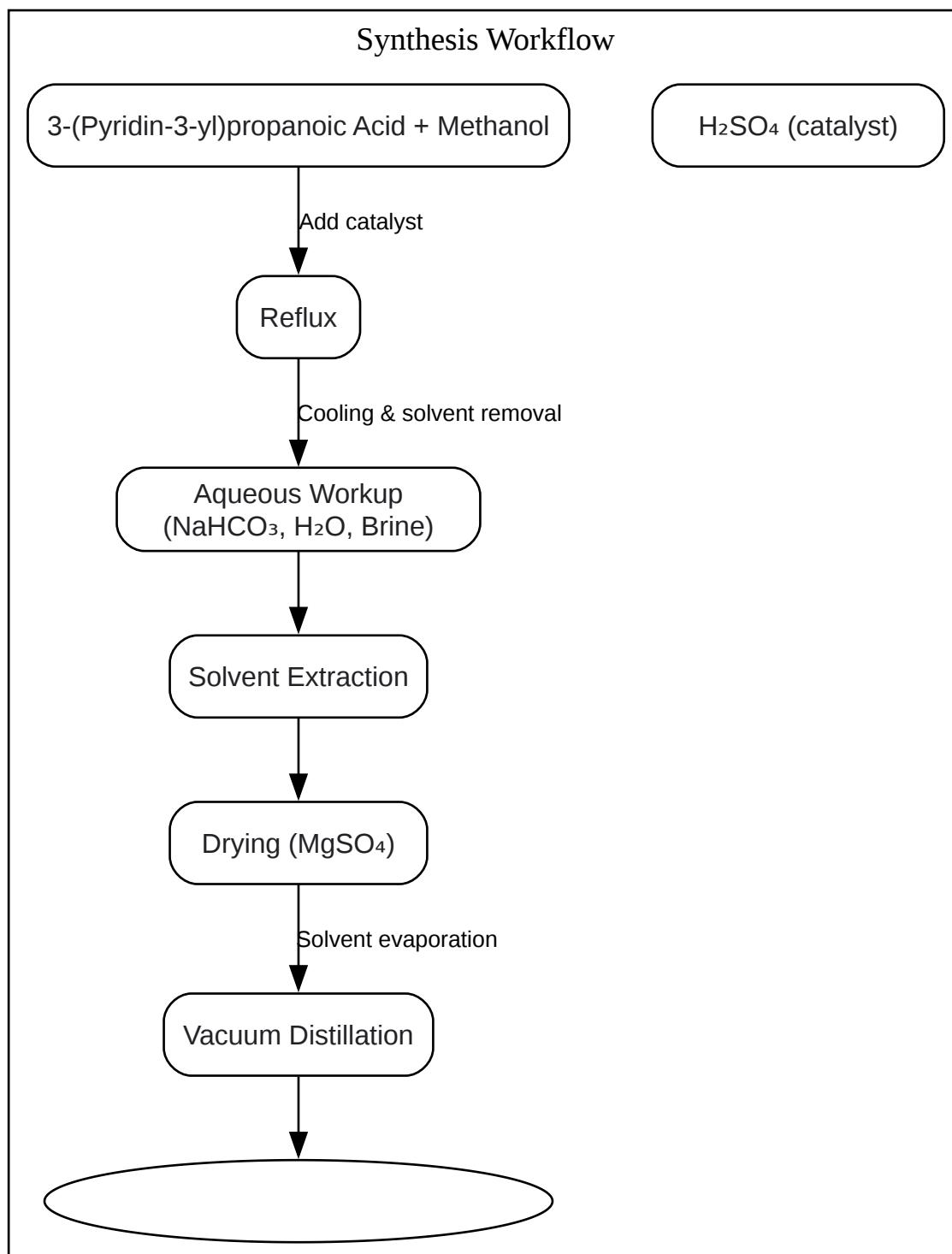
Methyl 3-(3-pyridyl)propionate is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
IUPAC Name	Methyl 3-(pyridin-3-yl)propanoate	[1]
Synonyms	Methyl 3-(3-Pyridyl) Propionate	[1]
CAS Number	84199-98-4	[2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[2]
Molecular Weight	165.19 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	134 °C @ 12 mmHg	[1] [3]
Density	1.086 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.5010	[1]
pKa	5.24 ± 0.10 (Predicted)	[1]

Synthesis

The primary method for synthesizing **Methyl 3-(3-pyridyl)propionate** is through the Fischer esterification of 3-(Pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is a standard procedure for the formation of esters from carboxylic acids and alcohols.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Fischer Esterification


Materials:

- 3-(Pyridin-3-yl)propanoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Pyridin-3-yl)propanoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[\[5\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **Methyl 3-(3-pyridyl)propionate**.
- The crude product can be further purified by vacuum distillation.[\[1\]](#)

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Methyl 3-(3-pyridyl)propionate**.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of **Methyl 3-(3-pyridyl)propionate**. Below are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propionate side chain.

- Pyridine Ring Protons: Four aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with chemical shifts and coupling patterns characteristic of a 3-substituted pyridine.
- Methylene Protons (-CH₂-CH₂-COOCH₃): Two triplets are expected for the two methylene groups, likely in the range of δ 2.5-3.0 ppm.
- Methyl Protons (-COOCH₃): A singlet corresponding to the three methyl ester protons will be observed, typically around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 170-175 ppm.
- Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-150 ppm) are anticipated for the carbons of the pyridine ring.
- Methylene Carbons (-CH₂-CH₂-): Two signals for the methylene carbons will be present in the aliphatic region.
- Methyl Carbon (-OCH₃): A signal for the methyl carbon of the ester group is expected around δ 51-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm^{-1} .
- C-O Stretch: A strong absorption band for the ester C-O bond will be present in the 1170-1200 cm^{-1} range.
- C-H Stretch (Aromatic): Absorptions for the C-H bonds of the pyridine ring will be observed above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the methylene and methyl groups will be seen in the 2860-2975 cm^{-1} region.[6]
- C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions are expected in the 1400-1600 cm^{-1} region, corresponding to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $\text{m/z} = 165$, corresponding to the molecular weight of **Methyl 3-(3-pyridyl)propionate**.

Applications in Drug Development

While specific biological activities for **Methyl 3-(3-pyridyl)propionate** are not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the methyl propionate group—are of significant interest in medicinal chemistry.

- Pyridine Derivatives: The pyridine ring is a common scaffold in many pharmaceutical agents, known to participate in hydrogen bonding and π - π stacking interactions with biological targets.[7] Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8][9]
- Methyl Esters in Drug Design: The incorporation of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl effect".[10] It can influence potency, selectivity, and metabolic stability. Esters are often used as prodrugs to enhance the bioavailability of a parent carboxylic acid.

- Propionic Acid Derivatives: Propionic acid and its derivatives are known to have biological effects, including influencing metabolism and possessing anti-inflammatory properties.[11]

Given these characteristics, **Methyl 3-(3-pyridyl)propionate** serves as a valuable building block and intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Structural Features

Pyridine Ring
(H-bond acceptor, aromatic interactions)

Methyl Propionate Group
(Prodrug potential, metabolic modulation)

Ethyl Linker
(Flexibility and Spacing)

[Click to download full resolution via product page](#)

Key structural features of **Methyl 3-(3-pyridyl)propionate** relevant to drug design.

Safety and Handling

Methyl 3-(3-pyridyl)propionate should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

- P332+P313: If skin irritation occurs: Get medical advice/attention.[[1](#)]
- P337+P313: If eye irritation persists: Get medical advice/attention.[[1](#)]

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]
- 3. low/high resolution ^1H proton nmr spectrum of methyl propanoate C4H8O2 CH₃CH₂COOCH₃ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate ^1H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mytutor.co.uk [mytutor.co.uk]
- 5. List the reaction condition for the conversion of propanoic acid and meth.. [askfilo.com]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH₃CH₂COOCH₃ prominent wavenumbers cm⁻¹ detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 11. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [IUPAC name for Methyl 3-(3-pyridyl)propionate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313091#iupac-name-for-methyl-3-3-pyridyl-propionate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com